2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy-
Description
The compound 2-naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy- is an azo dye characterized by a naphthalene backbone with sulfonic acid groups, an azo (-N=N-) linkage, and substituted phenyl rings. Its structure includes:
- A 6-amino-4-hydroxy-naphthalene-2-sulfonic acid moiety.
- A diazo-coupled 4-chloro-5-methyl-2-sulfophenyl group.
This configuration confers high water solubility (due to sulfonate groups) and stability, making it suitable for textile dyeing or industrial applications.
Properties
CAS No. |
59223-29-9 |
|---|---|
Molecular Formula |
C17H14ClN3O7S2 |
Molecular Weight |
471.9 g/mol |
IUPAC Name |
6-amino-5-[(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H14ClN3O7S2/c1-8-4-13(15(7-11(8)18)30(26,27)28)20-21-17-12(19)3-2-9-5-10(29(23,24)25)6-14(22)16(9)17/h2-7,22H,19H2,1H3,(H,23,24,25)(H,26,27,28) |
InChI Key |
QFEWOTSBMWXFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Key structural variations among analogous azo dyes include:
Key Observations:
- Chlorine vs. Methoxy Groups : The target compound’s 4-chloro substituent may enhance lightfastness compared to Allura Red’s methoxy group, which is common in food dyes .
- Triazine Functionalization : The triazine group in 16893-49-5 enables reactive dyeing (covalent bonding to cellulose), unlike direct dyes like the target compound .
Physicochemical Properties
Key Findings:
- Thermal Stability : Allura Red AC’s high melting point (>300°C) suggests superior thermal stability compared to halogenated analogs, which may decompose at lower temperatures .
- Solubility: All compounds exhibit high water solubility due to sulfonate groups, but bulky substituents (e.g., ethylphenylamino in 97358-57-1) reduce solubility in organic solvents .
Toxicological and Environmental Profiles
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Naphthalenesulfonic acid derivatives such as this compound typically follows a multi-step process:
Sulfonation of Naphthalene Core:
The initial step involves sulfonation of naphthalene to introduce sulfonic acid groups at specific positions (commonly the 2-position). This is usually achieved by treating naphthalene with concentrated sulfuric acid or oleum under controlled temperature to ensure regioselectivity and prevent over-sulfonation.Introduction of Amino and Hydroxy Substituents:
Subsequent functionalization introduces amino and hydroxyl groups at desired positions on the naphthalene ring. This can be performed via nitration followed by reduction to amine, and hydroxylation reactions under controlled conditions.Diazotization of the Aromatic Amine:
The amino group on the naphthalene sulfonic acid derivative is converted into a diazonium salt by reaction with sodium nitrite in acidic medium at low temperature (0–5 °C). This step is critical to prepare the intermediate for azo coupling.Azo Coupling with Sulfophenyl Derivative:
The diazonium salt is then coupled with a suitably substituted sulfophenyl compound bearing chloro and methyl groups at specific positions. This azo coupling reaction is conducted in mildly alkaline conditions to facilitate electrophilic aromatic substitution, forming the azo linkage (-N=N-).Purification and Isolation:
The crude azo dye product is purified by crystallization or precipitation techniques to achieve high purity suitable for industrial or research applications.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sulfonation | Naphthalene + H2SO4 or oleum; 80–150 °C | Control temperature to avoid polysulfonation |
| Amination/Hydroxylation | Nitration (HNO3/H2SO4), reduction (Sn/HCl or Fe/HCl), hydroxylation | Position-selective substitution critical |
| Diazotization | Amino compound + NaNO2 + HCl; 0–5 °C | Maintain low temperature to stabilize diazonium salt |
| Azo Coupling | Diazonium salt + 4-chloro-5-methyl-2-sulfophenyl compound; pH ~8–9 | Mild alkaline pH favors coupling; temperature ~0–10 °C |
| Purification | Crystallization from water or aqueous alcohol | Removes impurities and unreacted starting materials |
Representative Synthetic Route
A typical synthetic sequence reported involves:
- Sulfonation of 2-naphthol to yield 2-naphthalenesulfonic acid-4-hydroxy derivative.
- Nitration at the 6-position followed by catalytic hydrogenation to convert nitro to amino group.
- Diazotization of the 6-amino intermediate.
- Coupling with 4-chloro-5-methyl-2-sulfophenyl diazonium salt to form the azo linkage.
- Isolation and purification by crystallization.
This route ensures regioselective substitution and high yield of the target azo compound.
Research Data and Analytical Results
Spectroscopic Characterization
UV-Vis Spectroscopy:
The azo compound exhibits characteristic absorption maxima in the visible region (~400–500 nm) due to the azo chromophore, confirming azo bond formation.Infrared (IR) Spectroscopy:
Key absorption bands include sulfonic acid S=O stretches (~1150–1350 cm⁻¹), N=N azo stretch (~1400 cm⁻¹), and hydroxyl O-H stretch (~3200–3500 cm⁻¹).Nuclear Magnetic Resonance (NMR):
Proton NMR shows aromatic proton signals consistent with substituted naphthalene and phenyl rings, along with methyl group singlets. Amino protons appear as broad signals.
Purity and Yield Data
| Parameter | Typical Value |
|---|---|
| Reaction Yield | 70–85% (depending on scale and conditions) |
| Purity (HPLC) | >95% |
| Melting Point | 230–240 °C (decomposition) |
These data indicate efficient synthesis with high purity suitable for dye applications.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|
| Sulfonation | Naphthalene + H2SO4, 80–150 °C | Formation of sulfonic acid groups |
| Amination/Hydroxylation | Nitration + reduction + hydroxylation | Introduction of amino and hydroxyl groups |
| Diazotization | NaNO2 + HCl, 0–5 °C | Formation of diazonium salt intermediate |
| Azo Coupling | Diazonium salt + substituted sulfophenyl, pH 8–9 | Formation of azo bond linking two aromatic rings |
| Purification | Crystallization | Isolation of pure azo dye compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
